2-(2-methoxyphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide
Description
This compound features a 1,2,5-oxadiazol (furazan) core linked to a 4-(propan-2-yloxy)phenyl group at position 4 and an acetamide moiety substituted with a 2-methoxyphenoxy group at position 2. The molecular formula is C₂₀H₂₁N₃O₅, with a molecular weight of 383.4 g/mol.
Properties
Molecular Formula |
C20H21N3O5 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C20H21N3O5/c1-13(2)27-15-10-8-14(9-11-15)19-20(23-28-22-19)21-18(24)12-26-17-7-5-4-6-16(17)25-3/h4-11,13H,12H2,1-3H3,(H,21,23,24) |
InChI Key |
AVJBZBDQBVJICL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxyphenoxy intermediate.
Formation of the Propan-2-yloxyphenyl Intermediate: This step involves the reaction of 4-hydroxyacetophenone with isopropyl bromide in the presence of a base to form the propan-2-yloxyphenyl intermediate.
Formation of the Oxadiazolyl Intermediate: This step involves the reaction of an appropriate hydrazide with a nitrile compound to form the oxadiazolyl intermediate.
Coupling Reaction: The final step involves coupling the methoxyphenoxy intermediate, the propan-2-yloxyphenyl intermediate, and the oxadiazolyl intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under suitable conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with 1,2,5-Oxadiazol Cores
a) 2-(4-Bromophenoxy)-N-{4-[4-(2-Methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide
- Molecular Formula : C₂₀H₂₀BrN₃O₄
- Molecular Weight : 446.3 g/mol
- Key Differences: Substituents: Bromophenoxy (vs. methoxyphenoxy) and 2-methylpropoxy (vs. propan-2-yloxy) groups. Impact: Bromine increases molecular weight and lipophilicity (ClogP ~3.5 vs.
b) Lumicitabine Derivatives (WHO List 77)
- Structure : Contains a 1,2,5-oxadiazol ring fused to a benzimidazole system.
- Key Differences: Extended conjugation and a cyanoethylamino group introduce polar interactions, likely improving solubility but reducing blood-brain barrier penetration compared to the target compound .
Analogs with Alternative Heterocyclic Cores
a) N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[2-(Propan-2-yl)phenoxy]acetamide
- Molecular Formula : C₂₁H₂₃N₃O₅S
- Molecular Weight : 429.5 g/mol
- Key Differences :
b) Triazole-Based Derivatives ()
- Example : N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide (Compound 51).
- Key Differences : Triazole core offers distinct electronic properties and coordination sites for metal binding. Fluorine substituents increase metabolic stability but may reduce bioavailability due to high electronegativity .
Analogs with Modified Substituents
a) 2-(2-Methoxyphenoxy)-N-[4-(Tetrahydro-2-Furanylmethoxy)phenyl]acetamide
Comparative Data Table
| Compound Name | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted ClogP | Notable Properties |
|---|---|---|---|---|---|---|
| Target Compound | 1,2,5-Oxadiazol | C₂₀H₂₁N₃O₅ | 383.4 | 2-Methoxyphenoxy, Propan-2-yloxy | 2.8 | Moderate solubility, Lipophilic |
| 2-(4-Bromophenoxy)-N-{4-[4-(2-Methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide | 1,2,5-Oxadiazol | C₂₀H₂₀BrN₃O₄ | 446.3 | Bromophenoxy, 2-Methylpropoxy | 3.5 | High lipophilicity |
| N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[2-(Propan-2-yl)phenoxy]acetamide | 1,2-Oxazole | C₂₁H₂₃N₃O₅S | 429.5 | Sulfamoyl, Propan-2-ylphenoxy | 3.2 | Enhanced hydrogen bonding |
| 2-(2-Methoxyphenoxy)-N-[4-(Tetrahydro-2-Furanylmethoxy)phenyl]acetamide | Tetrahydrofuran | C₂₀H₂₃NO₅ | 357.4 | Tetrahydrofuran-methoxy | 1.9 | High aqueous solubility |
Biological Activity
2-(2-methoxyphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide (CAS Number: 898616-56-3) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 397.4 g/mol. The structure features a methoxyphenoxy group and an oxadiazole moiety, which are known to contribute to biological activity.
In Vitro Studies
- Cell Line Testing : Compounds similar to 2-(2-methoxyphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide have been tested against multiple cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). These studies typically employ assays such as MTT or cell proliferation assays to determine cytotoxicity and efficacy.
The mechanism by which oxadiazole derivatives exert their anticancer effects often involves:
- Inhibition of Kinases : Many compounds have been shown to inhibit kinases such as ERK1/2, which are critical in cell signaling pathways associated with proliferation and survival.
- Induction of Apoptosis : Activation of caspases (e.g., caspase 3, 8, and 9) has been noted in several studies as a pathway through which these compounds induce programmed cell death in cancer cells.
Case Studies
Several case studies have documented the biological activity of related oxadiazole compounds:
- Study on Antitumor Activity : A study evaluated a series of oxadiazole derivatives for their antitumor activity across various cell lines. The most potent compound exhibited an IC50 value of 9.4 µM against a panel of 11 different tumor types, indicating significant selectivity and potential for therapeutic development .
- Mechanistic Insights : Another investigation into the effects of oxadiazole derivatives revealed that some compounds induce apoptosis through mitochondrial pathways and activate signaling cascades that lead to cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
